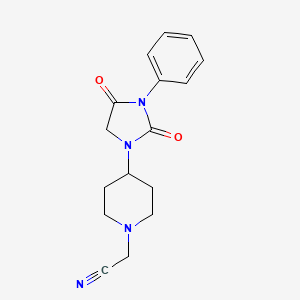

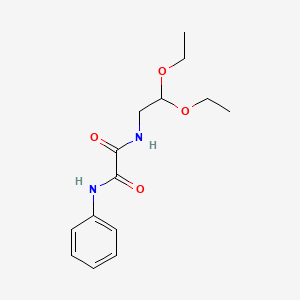

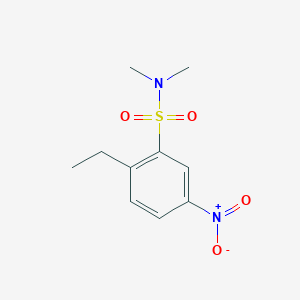

5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s an electron-rich azole with an oxygen atom next to the nitrogen .

Synthesis Analysis

Isoxazole can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

Isoxazole is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate .Applications De Recherche Scientifique

Catalyzed Cycloaddition Reactions

The research by Cao et al. (2019) highlights a catalyzed formal [3 + 2] cycloaddition process involving ynamides and unprotected isoxazol-5-amines, facilitated by catalytic AgNTf2. This method yields functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives, showcasing the versatility of similar compounds in synthetic organic chemistry. The reaction is noted for its use of an affordable catalyst, straightforward conditions, and high yields without needing column chromatographic purification for most products (Cao et al., 2019).

Microwave-Assisted Synthesis

Davoodnia et al. (2008) developed a rapid and efficient method for synthesizing isoxazolo[5,4-d]pyrimidin-4(5H)-ones, involving cyclocondensation of 5-aminoisoxazole-4-carboxamides with orthoesters. This process benefits from microwave irradiation and solid acid catalysis, enhancing reaction speed and yield compared to conventional heating (Davoodnia et al., 2008).

Herbicidal Activity

Sun et al. (2020) explored the herbicidal activity of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, designed through a multi-target drug design strategy based on the structures of isoxaflutole (IFT) and related compounds. Laboratory bioassays revealed significant inhibition against certain weed species, offering insight into agrochemical applications of such derivatives (Sun et al., 2020).

Inhibitory Properties in Enzymatic Activities

Altug et al. (2017) synthesized a series of isoxazole compounds with potent inhibitory effects on carbonic anhydrase II and VII, significant for their roles in glaucoma and neuropathic pain. These findings demonstrate the biomedical relevance of isoxazole derivatives in modulating enzymatic functions (Altug et al., 2017).

Orientations Futures

The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .

Mécanisme D'action

Target of Action

Isoxazole derivatives show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Mode of Action

It is known that the substitution of various groups on the isoxazole ring imparts different activity . The compound likely interacts with its targets, leading to changes at the molecular level that result in its biological effects.

Biochemical Pathways

Isoxazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the known biological activities of isoxazole derivatives, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

5-cyclopropyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-10(12-7-4-11-15-5-7)8-3-9(16-13-8)6-1-2-6/h3-6H,1-2H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTIXANKXVHDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2838196.png)

![2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838197.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)

![2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2838204.png)

![7-Fluoro-3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2838209.png)

![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)